

Physical properties of 2,5,5-Trimethyl-2-hexene

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Compound of Interest

Compound Name: 2,5,5-Trimethyl-2-hexene

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An In-Depth Technical Guide to the Physicochemical Properties of 2,5,5-Trimethyl-2-hexene

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **2,5,5-trimethyl-2-hexene**. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes key data with practical insights to facilitate its application in a laboratory setting.

Introduction and Overview

2,5,5-Trimethyl-2-hexene (CAS No. 40467-04-7) is a branched-chain alkene with the molecular formula C_9H_{18} .^{[1][2]} Its structure, featuring a trisubstituted double bond and a bulky tert-butyl group, imparts specific reactivity and physical characteristics that make it a valuable intermediate in organic synthesis. It is primarily utilized in the production of specialty chemicals, including fragrances and flavoring agents, and serves as a model compound for studying the reaction mechanisms of olefins.^[3] The branched nature of its hydrocarbon structure allows for its use in polymer modification and the synthesis of higher molecular weight derivatives.^[3]

This guide offers a detailed examination of its core physical properties, spectral signatures for characterization, and practical protocols for its handling and synthesis, grounded in established chemical principles.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

Caption: Molecular Structure of **2,5,5-Trimethyl-2-hexene**.

Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	2,5,5-trimethylhex-2-ene	[4]
CAS Number	40467-04-7	[1][2]
Molecular Formula	C ₉ H ₁₈	[1][4]
Molecular Weight	126.24 g/mol	[1][4]
InChI	InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3	[4]
SMILES	<chem>CC(=CCC(C)(C)C)C</chem>	[4]

Physicochemical Properties

The physical properties of **2,5,5-trimethyl-2-hexene** are summarized in the table below. These properties are crucial for designing experimental setups, purification procedures, and for predicting its behavior in various chemical systems.

Table 2: Physical and Chemical Properties of **2,5,5-Trimethyl-2-hexene**

Property	Value	Reference
Appearance	Liquid (at standard conditions)	Inferred
Density	0.74 g/cm ³	[2]
Boiling Point	134.1 °C at 760 mmHg	[2]
Melting Point	Not available	
Refractive Index	1.424	[2]
Flash Point	16.8 °C	[2]
Vapor Pressure	10.1 mmHg at 25 °C	[2]
Solubility	Insoluble in water; soluble in nonpolar organic solvents.	[5][6]
logP (Octanol/Water Partition Coefficient)	3.9 (Predicted)	[4]

Insights into Physicochemical Properties:

- **Boiling Point:** The boiling point of 134.1 °C is consistent with a C₉ hydrocarbon. The branching in its structure slightly lowers the boiling point compared to its linear isomer, 1-nonene (boiling point ~146-147 °C), due to a reduction in the surface area available for intermolecular van der Waals forces.[7]
- **Solubility:** As a nonpolar hydrocarbon, **2,5,5-trimethyl-2-hexene** is practically insoluble in water but exhibits good solubility in nonpolar organic solvents such as hexanes, toluene, and diethyl ether.[5][6] This property is fundamental to its purification by extraction and chromatography.
- **Density:** With a density of 0.74 g/cm³, it is less dense than water, which is typical for alkenes of this molecular weight.
- **Flash Point:** The low flash point of 16.8 °C indicates that it is a flammable liquid and requires appropriate safety precautions during handling and storage.[2]

Spectral Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of **2,5,5-trimethyl-2-hexene**.

Infrared (IR) Spectroscopy

The IR spectrum of **2,5,5-trimethyl-2-hexene** is expected to exhibit characteristic peaks for an alkene. A vapor phase IR spectrum is available in public databases.[\[4\]](#)

- C-H stretching (sp^3): Strong absorptions are expected in the 2850-2960 cm^{-1} region, corresponding to the stretching vibrations of the methyl and methylene C-H bonds.[\[8\]](#)
- C=C stretching: A medium intensity peak is anticipated in the 1640-1680 cm^{-1} range, characteristic of a carbon-carbon double bond.[\[8\]](#)
- =C-H stretching (sp^2): A medium intensity peak is expected around 3020-3100 cm^{-1} , corresponding to the stretching of the vinylic C-H bond.[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule. While a specific published spectrum with peak assignments is not readily available, the expected chemical shifts can be predicted based on the structure. ^{13}C NMR data is available on PubChem.[\[4\]](#)

- 1H NMR:
 - Vinylic Proton: A signal for the proton on the double bond (at C3) is expected to appear in the downfield region, typically between 5.0 and 5.5 ppm.
 - Allylic Protons: The CH_2 group at C4, being allylic to the double bond, would likely show a signal around 1.8-2.2 ppm.
 - Methyl Protons: The two methyl groups on the double bond (at C2 and attached to C2) will likely appear as singlets or closely spaced multiplets in the vinylic methyl region (around 1.6-1.8 ppm).

- **tert-Butyl Protons:** The nine equivalent protons of the tert-butyl group at C5 are expected to produce a sharp singlet further upfield, around 0.9-1.1 ppm.
- **^{13}C NMR:**
 - **Olefinic Carbons:** The two sp^2 hybridized carbons of the double bond (C2 and C3) would have signals in the downfield region of the spectrum, typically between 110 and 150 ppm.
 - **Aliphatic Carbons:** The sp^3 hybridized carbons (methyl, methylene, and quaternary carbons) will appear in the upfield region of the spectrum. The quaternary carbon of the tert-butyl group (C5) would likely be in the 30-40 ppm range, while the methyl carbons would be further upfield.

Mass Spectrometry (MS)

The mass spectrum of **2,5,5-trimethyl-2-hexene** provides information about its molecular weight and fragmentation pattern. GC-MS data is available from the NIST Mass Spectrometry Data Center.[\[4\]](#)[\[9\]](#)

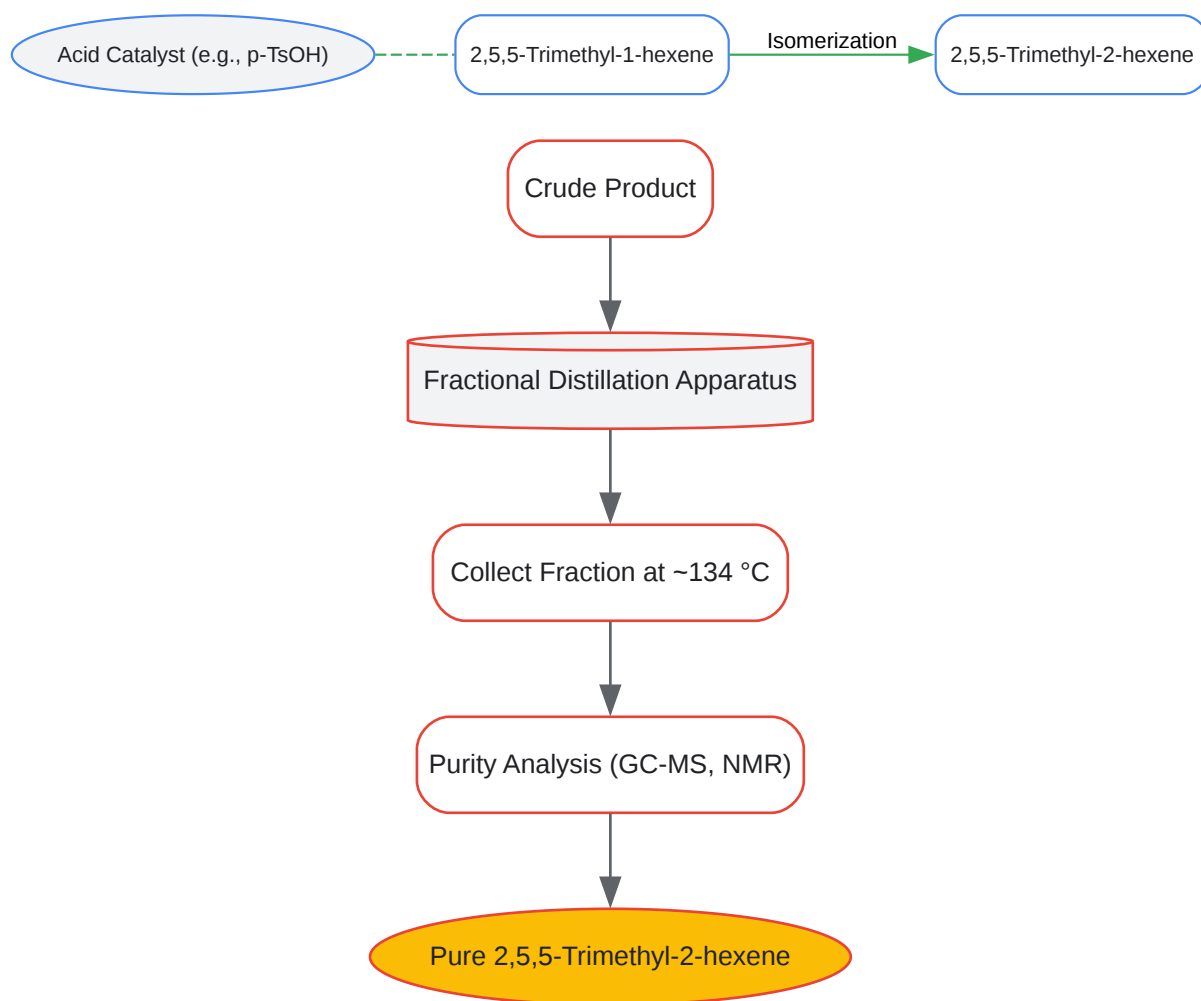
- **Molecular Ion (M^+):** A molecular ion peak is expected at $m/z = 126$.
- **Fragmentation:** The fragmentation pattern is likely dominated by the loss of alkyl radicals. A prominent peak at $m/z = 57$, corresponding to the stable tert-butyl cation ($[\text{C}(\text{CH}_3)_3]^+$), is expected due to the cleavage of the C4-C5 bond. Other fragment ions would result from further cleavages of the alkyl chain.

Synthesis and Purification

While several general methods exist for the synthesis of branched alkenes, a common industrial route involves the dimerization of isobutene followed by isomerization.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Proposed Synthesis Pathway: Acid-Catalyzed Isomerization of 2,5,5-Trimethyl-1-hexene

A plausible and controllable laboratory synthesis involves the acid-catalyzed isomerization of the terminal alkene, 2,5,5-trimethyl-1-hexene, to the more thermodynamically stable internal alkene, **2,5,5-trimethyl-2-hexene**.



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Caption: Workflow for the purification of **2,5,5-trimethyl-2-hexene**.

Procedure:

- **Apparatus Setup:** Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
- **Distillation:** Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently. [13][14]3. **Fraction Collection:** Discard any initial low-boiling fractions. Carefully collect the fraction that distills at approximately 134 °C. [2]4. **Analysis:** Analyze the collected fraction by GC-MS and NMR to confirm its purity and identity.

Safety and Handling

2,5,5-Trimethyl-2-hexene is a flammable liquid and should be handled with appropriate safety precautions. [15]

- Handling: Work in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames. [15] Use non-sparking tools and ground all equipment to prevent static discharge. [15] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [16]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition. [16]* Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

2,5,5-Trimethyl-2-hexene is a branched alkene with well-defined physical properties that make it a useful intermediate in organic synthesis. This guide has provided a detailed overview of its key physicochemical data, spectral characteristics for identification, and a practical, adaptable protocol for its synthesis and purification. Adherence to the described methodologies and safety precautions will enable researchers to effectively utilize this compound in their scientific endeavors.

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